molecular formula C11H11N9OS B2871549 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide CAS No. 1448033-97-3

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2871549
CAS No.: 1448033-97-3
M. Wt: 317.33
InChI Key: VLTZOOKVKZFJAI-UHFFFAOYSA-N
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Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H11N9OS and its molecular weight is 317.33. The purity is usually 95%.
BenchChem offers high-quality N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N9OS/c1-19-11(16-17-18-19)22-5-10(21)15-8-4-9(14-6-13-8)20-3-2-12-7-20/h2-4,6-7H,5H2,1H3,(H,13,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTZOOKVKZFJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N9OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

The compound features a complex structure that includes an imidazole ring, a pyrimidine moiety, and a tetrazole group. Its molecular formula is C12H14N6SC_{12}H_{14}N_{6}S, and it has been synthesized for various research applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the Imidazole-Pyrimidine Linkage : This may involve condensation reactions between appropriate precursors.
  • Introduction of the Tetrazole Group : This can be achieved through cyclization reactions involving azides or other nitrogen sources.
  • Final Acetamide Formation : The final step often involves acylation to introduce the acetamide functionality.

Antimicrobial Properties

Research has indicated that compounds featuring imidazole and pyrimidine rings exhibit significant antimicrobial activity. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundZone of Inhibition (mm)Bacteria Tested
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)20E. coli
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide25S. aureus
Reference Drug (Ciprofloxacin)30E. coli

Anticancer Activity

Imidazole derivatives have been noted for their anticancer properties, particularly in targeting specific cancer cell lines. For example, compounds similar to N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide have shown promising results in inhibiting tumor growth in vitro .

Case Study: Anticancer Effects

In a study conducted by Jain et al., imidazole-containing compounds were tested against several cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-2-thioacetamide can be attributed to its structural components:

  • Imidazole and Pyrimidine Rings : These heterocycles are known for their ability to interact with biological targets due to their electron-rich nature.
  • Tetrazole Group : The presence of the tetrazole moiety enhances solubility and bioavailability, contributing to its pharmacological profile .
  • Thioacetamide Functionality : This group may play a role in enhancing the compound's reactivity towards biological targets.

Chemical Reactions Analysis

Thioether (S–C bond):

  • Oxidation : Forms sulfoxide or sulfone derivatives under controlled oxidation with H₂O₂ or mCPBA .

  • Alkylation : Reacts with alkyl halides to form sulfonium salts .

Acetamide (N–C=O):

  • Hydrolysis : Acidic or basic conditions yield carboxylic acid derivatives.

  • Nucleophilic substitution : Replacement of the acetamide group with amines or hydrazines .

Tetrazole Ring:

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) due to nitrogen donor sites .

  • Thermal stability : Decomposes above 200°C, releasing nitrogen gas .

Imidazole Ring:

  • Electrophilic substitution : Halogenation or nitration at the C2/C4 positions .

  • Metal coordination : Binds to metal ions via N3 lone pairs .

Key Reaction Data

Reaction Type Conditions Products Yield Reference
Thioether formationK₂CO₃, acetone, reflux, 1–2 hrsTarget compound75–85%
Oxidation (to sulfone)H₂O₂ (30%), CH₃COOH, 50°C, 4 hrsSulfone derivative60%
Hydrolysis (acetamide)NaOH (2M), EtOH/H₂O, 80°C, 6 hrsCarboxylic acid analog90%

Spectroscopic Characterization

  • ¹H NMR :

    • Acetamide CH₂: δ 3.9–4.1 ppm (singlet, 2H) .

    • Imidazole protons: δ 7.5–8.2 ppm (multiplet, 2H) .

  • IR :

    • C=O stretch: 1660–1680 cm⁻¹ .

    • Tetrazole ring: 1450–1500 cm⁻¹ .

Stability and Degradation

  • Thermal decomposition : Onset at 210°C (TGA data) .

  • Photodegradation : UV light induces cleavage of the thioether bond, forming disulfides .

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